molecular formula C17H20O4S4 B7949273 Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate)

Cat. No.: B7949273
M. Wt: 416.6 g/mol
InChI Key: HESVPJIYROEOHV-UHFFFAOYSA-N
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Description

Trimethylene di(thiotosylate) is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylene di(thiotosylate) typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Trimethylene di(thiotosylate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, Trimethylene di(thiotosylate) is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

Biology

In biological research, this compound may be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including those used in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of Trimethylene di(thiotosylate) involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonothioyloxypropoxy derivatives and related organosulfur compounds. Examples include:

  • (4-Methylphenyl)-[3-(4-methylphenyl)sulfonylpropoxy]-oxo-sulfanylidene-lambda6-sulfane
  • (4-Methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxyethoxy]-oxo-sulfanylidene-lambda6-sulfane

Uniqueness

The uniqueness of Trimethylene di(thiotosylate) lies in its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields.

Properties

IUPAC Name

(4-methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxypropoxy]-oxo-sulfanylidene-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,22)20-12-3-13-21-25(19,23)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVPJIYROEOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=S)OCCCOS(=O)(=S)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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